3-Phenylpropylhydrazine
Overview
Description
3-Phenylpropylhydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative characterized by a phenyl group attached to a propyl chain, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropylhydrazine can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with hydrazine hydrate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5CH2CH2CH2Br+NH2NH2→C6H5CH2CH2CH2NHNH2+HBr
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield azides, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: 3-Phenylpropylhydrazine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties, including as antidepressants and antitumor agents.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 3-Phenylpropylhydrazine exerts its effects involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Phenylhydrazine: Similar structure but lacks the propyl chain.
Benzylhydrazine: Contains a benzyl group instead of a phenylpropyl group.
Propylhydrazine: Lacks the phenyl group.
Uniqueness: 3-Phenylpropylhydrazine is unique due to the presence of both a phenyl group and a propyl chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields
Properties
IUPAC Name |
3-phenylpropylhydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQQFWAGPAXTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274619 | |
Record name | 3-phenylpropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-02-0 | |
Record name | 3-phenylpropylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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